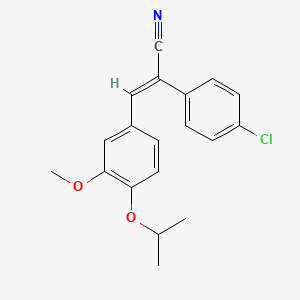![molecular formula C17H24N2O2 B5752302 N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5752302.png)
N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide, also known as DCA (dichloroacetate), is a small molecule that has been of great interest in the scientific community due to its potential applications in cancer treatment. DCA has been shown to have anti-cancer properties by altering the metabolism of cancer cells, making it a promising candidate for further research.
Mécanisme D'action
N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide’s mechanism of action involves the inhibition of PDK, which is an enzyme that regulates the activity of PDH. PDH is responsible for converting pyruvate, a product of glucose metabolism, into acetyl-CoA, which is then used in the Krebs cycle to generate energy. In cancer cells, PDK is often overexpressed, leading to a decrease in PDH activity and an increase in glucose metabolism via glycolysis. By inhibiting PDK, N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide can shift the metabolism of cancer cells from glycolysis to oxidative phosphorylation, ultimately leading to cell death.
Biochemical and Physiological Effects:
N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide has been shown to have several biochemical and physiological effects, including the inhibition of PDK, the activation of PDH, and the promotion of oxidative phosphorylation. Additionally, N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide has been shown to induce apoptosis in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and suppress tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide in lab experiments is its low toxicity and high solubility, making it easy to administer and work with. Additionally, N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide has been shown to be effective in inducing apoptosis in a variety of cancer cell lines, making it a promising candidate for further research. However, one limitation of using N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide in lab experiments is its potential for off-target effects, as it can also affect normal cells and tissues.
Orientations Futures
There are several future directions for research on N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide, including its potential use in combination with other anti-cancer agents, its effects on cancer stem cells, and its potential applications in other diseases such as diabetes and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide and its potential side effects in humans.
In conclusion, N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide is a promising candidate for cancer treatment due to its ability to alter the metabolism of cancer cells and induce apoptosis. While further research is needed to fully understand its mechanism of action and potential applications, N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide has the potential to revolutionize cancer treatment and improve patient outcomes.
Méthodes De Synthèse
N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide can be synthesized through a variety of methods, including the reaction of chloroacetic acid with sodium hydroxide and cyclohexylamine, or the reaction of chloroacetyl chloride with cyclohexylamine in the presence of a base. The resulting product is a white crystalline powder that is soluble in water and organic solvents.
Applications De Recherche Scientifique
N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide has been extensively studied for its potential applications in cancer treatment. In vitro studies have shown that N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide can induce apoptosis (programmed cell death) in cancer cells by inhibiting the enzyme pyruvate dehydrogenase kinase (PDK). This inhibition leads to an increase in the activity of pyruvate dehydrogenase (PDH), which promotes the conversion of glucose to energy via the Krebs cycle, ultimately leading to the death of cancer cells.
Propriétés
IUPAC Name |
N-[2-(2,3-dimethylanilino)-2-oxoethyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-12-7-6-10-15(13(12)2)19-16(20)11-18-17(21)14-8-4-3-5-9-14/h6-7,10,14H,3-5,8-9,11H2,1-2H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOAIWLLDWWSQRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CNC(=O)C2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B5752221.png)
![N-(2,5-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5752240.png)
![2,4,6-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B5752253.png)
![methyl 5-[(4-{[(3-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]-2-furoate](/img/structure/B5752259.png)
![5-chloro-2-methoxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5752265.png)
![2-[4-(2-fluorobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5752276.png)

![3-[(5-tert-butyl-2-furoyl)amino]benzoic acid](/img/structure/B5752286.png)
![4-methyl-5-{[(1-methyl-2-naphthyl)oxy]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B5752297.png)



![N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5752315.png)
